molecular formula C27H36N2O6 B11158697 N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetamide

N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetamide

Cat. No.: B11158697
M. Wt: 484.6 g/mol
InChI Key: QBVWBLAHPAITMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of isoquinoline and chromen, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetamide involves multiple steps, typically starting with the preparation of the isoquinoline and chromen intermediates. These intermediates are then coupled through a series of reactions, including condensation and acylation, under controlled conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques. The goal is to achieve high yields with minimal waste and energy consumption, making the process sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetamide stands out due to its unique combination of isoquinoline and chromen structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H36N2O6

Molecular Weight

484.6 g/mol

IUPAC Name

N-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetamide

InChI

InChI=1S/C27H36N2O6/c1-3-6-19-15-25(32)35-22-14-18(2)13-21(26(19)22)34-17-23(30)28-11-8-24(31)29-12-10-27(33)9-5-4-7-20(27)16-29/h13-15,20,33H,3-12,16-17H2,1-2H3,(H,28,30)

InChI Key

QBVWBLAHPAITMF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.